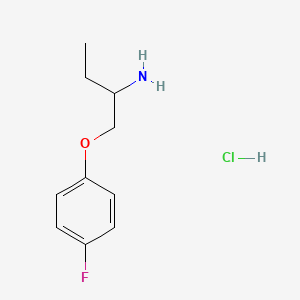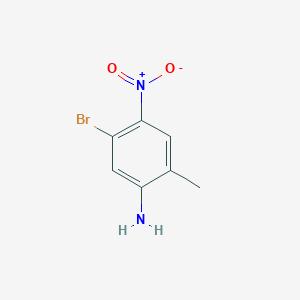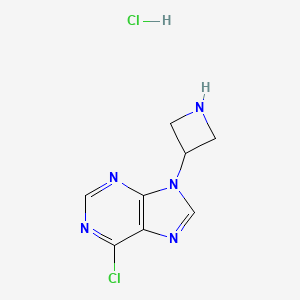![molecular formula C8H16IN B1446860 Iodure de 5-Azoniaspiro[4.4]nonane CAS No. 45650-35-9](/img/structure/B1446860.png)
Iodure de 5-Azoniaspiro[4.4]nonane
Vue d'ensemble
Description
5-Azoniaspiro[4.4]nonane Iodide is a chemical compound with the molecular formula C8H16IN . It is a solid substance at 20 degrees Celsius . It is sold by various chemical suppliers, including TCI America , and is often used as a reagent .
Molecular Structure Analysis
The molecular weight of 5-Azoniaspiro[4.4]nonane Iodide is 253.13 . The compound is a type of quaternary ammonium salt . More detailed structural information or analysis is not available in the search results.Physical and Chemical Properties Analysis
5-Azoniaspiro[4.4]nonane Iodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is also hygroscopic, meaning it readily absorbs moisture from the air . The compound is soluble in water .Applications De Recherche Scientifique
Matériaux de cellules solaires
Iodure de 5-Azoniaspiro[4.4]nonane : est utilisé comme précurseur dans la préparation de dispositifs à base de pérovskite, en particulier dans les cellules solaires à pérovskite . Sa haute pureté garantit des résultats cohérents et des performances optimales dans la fabrication de cellules solaires. Le rôle du composé dans le développement de structures de pérovskite contribue à l'avancement de la technologie de l'énergie solaire, offrant une voie prometteuse pour les sources d'énergie renouvelables.
Séquençage peptidique par spectrométrie de masse
Dans le domaine de la protéomique, les dérivés de l'This compound servent de marqueurs d'ionisation pour le séquençage peptidique sensible par spectrométrie de masse . Ces marqueurs améliorent l'efficacité de l'ionisation et facilitent l'interprétation de la fragmentation par dissociation induite par collision, permettant une couverture complète de la séquence et une précision analytique accrue.
Précurseurs de pérovskite organique-inorganique
Ce composé est essentiel dans la synthèse de composés de pérovskite organique-inorganique utilisés dans diverses applications électroniques et photoniques . En contrôlant les composants métalliques et halogénés, les chercheurs peuvent manipuler les propriétés physiques des pérovskites, impactant le développement de matériaux avec des caractéristiques électroniques spécifiques.
Spectrométrie de masse à électronébulisation
La charge positive permanente des dérivés de l'This compound les rend appropriés pour une utilisation en spectrométrie de masse à électronébulisation (ESI-MS) . Cette application est cruciale pour l'analyse de mélanges peptidiques complexes, offrant un avantage méthodologique dans le domaine de la spectrométrie de masse.
Expériences de quantification ciblée
Les dérivés de l'This compound sont utilisés pour générer des ions rapporteurs stables dans les expériences de surveillance de réaction sélectionnée (SRM) de quantification ciblée . Cette application est importante pour la protéomique quantitative, permettant une mesure précise des concentrations peptidiques dans des échantillons biologiques complexes.
Applications de membranes échangeuses d'anions alcalines
Les cations ammonium quaternaires spirocycliques, y compris le 5-Azoniaspiro[4.4]nonane, sont synthétisés pour une utilisation dans les membranes échangeuses d'anions alcalines (AEM) . Ces membranes sont étudiées pour leur stabilité chimique et leurs applications potentielles dans les systèmes de conversion et de stockage d'énergie.
Safety and Hazards
Orientations Futures
Spirocyclic quaternary ammonium cations, including 5-azoniaspiro[4.4]nonane, have been studied for their potential use in anion exchange membranes . These membranes have applications in various fields, including energy storage and conversion . The research indicates that these compounds have higher alkaline stability compared to non-spirocyclic quaternary ammonium cations .
Mécanisme D'action
Target of Action
5-Azoniaspiro[4.4]nonane Iodide is a spirocyclic quaternary ammonium (QA) cation . It is primarily used in the synthesis of anion exchange membranes (AEMs), which are crucial components in various electrochemical devices .
Mode of Action
The compound interacts with its targets by forming stable bonds. The spirocyclic structure of 5-Azoniaspiro[4.4]nonane Iodide contributes to its higher alkaline stability compared to nonspirocyclic QA cations . This stability is associated with a higher energy barrier value related to a transition state .
Biochemical Pathways
The exact biochemical pathways affected by 5-Azoniaspiro[4Its role in the synthesis of aems suggests it may influence pathways related to ion transport and electrochemical reactions .
Result of Action
The primary result of 5-Azoniaspiro[4.4]nonane Iodide’s action is the formation of AEMs with promising alkaline stability . These membranes are crucial for the function of various electrochemical devices .
Action Environment
Environmental factors can significantly influence the action of 5-Azoniaspiro[4.4]nonane Iodide. For instance, its chemical stability is tested in alkaline media at elevated temperatures . The compound is also sensitive to moisture and should be stored under inert gas .
Analyse Biochimique
Biochemical Properties
5-Azoniaspiro[4.4]nonane Iodide plays a crucial role in biochemical reactions, particularly in the context of anion exchange membranes. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and performance in alkaline environments. The compound’s spirocyclic structure contributes to its high energy barrier, which is associated with a transition state that provides higher alkaline stability compared to nonspirocyclic quaternary ammonium cations . This stability is essential for maintaining the integrity of biochemical reactions in which 5-Azoniaspiro[4.4]nonane Iodide is involved.
Cellular Effects
5-Azoniaspiro[4.4]nonane Iodide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and its ability to enhance ion exchange processes contribute to its impact on cell function. Studies have demonstrated that 5-Azoniaspiro[4.4]nonane Iodide can improve the performance of cells in alkaline environments, making it a valuable component in biochemical applications .
Molecular Mechanism
The molecular mechanism of 5-Azoniaspiro[4.4]nonane Iodide involves its interaction with biomolecules at the molecular level. The compound’s spirocyclic structure allows it to bind effectively with enzymes and proteins, enhancing their stability and activity. Additionally, 5-Azoniaspiro[4.4]nonane Iodide can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s high energy barrier associated with its transition state contributes to its stability and effectiveness in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Azoniaspiro[4.4]nonane Iodide have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that 5-Azoniaspiro[4.4]nonane Iodide maintains its stability in alkaline environments over extended periods, making it suitable for long-term biochemical applications. Its degradation in non-alkaline environments may affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of 5-Azoniaspiro[4.4]nonane Iodide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and improve biochemical reactions. At higher doses, 5-Azoniaspiro[4.4]nonane Iodide may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
5-Azoniaspiro[4.4]nonane Iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s stability in alkaline environments allows it to participate in metabolic reactions without significant degradation. This stability is crucial for maintaining the integrity of metabolic pathways and ensuring the compound’s effectiveness in biochemical applications .
Transport and Distribution
The transport and distribution of 5-Azoniaspiro[4.4]nonane Iodide within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s ability to enhance ion exchange processes contributes to its effective transport and distribution, making it a valuable component in biochemical applications .
Subcellular Localization
5-Azoniaspiro[4.4]nonane Iodide is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, enhancing its effectiveness in biochemical reactions. The subcellular localization of 5-Azoniaspiro[4.4]nonane Iodide is essential for its role in regulating cellular processes and maintaining cellular function .
Propriétés
IUPAC Name |
5-azoniaspiro[4.4]nonane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.HI/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOWCUCDJIERQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45650-35-9 | |
| Record name | 5-Azoniaspiro[4.4]nonane Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)

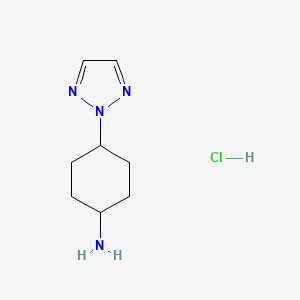
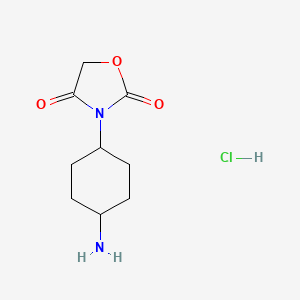
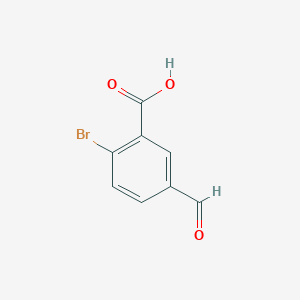


![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
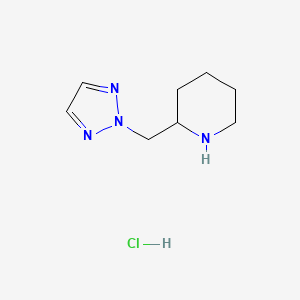
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)
